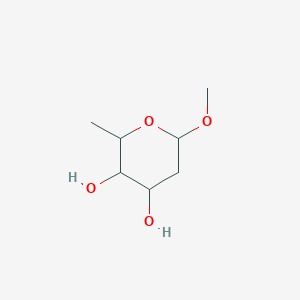
alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol is a derivative of hexamethylbenzene, an aromatic hydrocarbon where all six hydrogen atoms of benzene are replaced by methyl groups. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol typically involves the alkylation of hexamethylbenzene. One common method is the Friedel-Crafts alkylation, where hexamethylbenzene reacts with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexamethylbenzene carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into hexamethylbenzene using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, such as halogenation using chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Hexamethylbenzene carboxylic acid.
Reduction: Hexamethylbenzene.
Substitution: Halogenated derivatives of hexamethylbenzene.
Applications De Recherche Scientifique
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to study the coordination behavior of metals.
Biology: Investigated for its potential use in drug delivery systems due to its aromatic structure and stability.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol involves its interaction with various molecular targets. In organometallic chemistry, it acts as a ligand, coordinating with metal centers and influencing their reactivity. In biological systems, its aromatic structure allows it to interact with cellular membranes and proteins, potentially disrupting microbial cell walls and exhibiting antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylbenzene: A simpler derivative with only methyl groups attached to the benzene ring.
Mellitic Acid: An oxidized form of hexamethylbenzene with carboxylic acid groups.
Mesitylene: A trimethylbenzene derivative with three methyl groups attached to the benzene ring.
Uniqueness
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential applications compared to its simpler derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
155690-01-0 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-(2,3,4,5-tetramethylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H20O/c1-8-7-12(13(5,6)14)11(4)10(3)9(8)2/h7,14H,1-6H3 |
Clé InChI |
FLCQAMSHNKUNON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
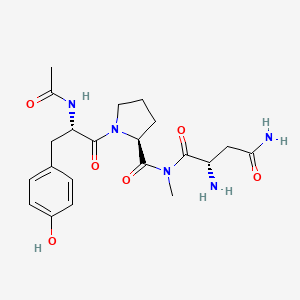
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
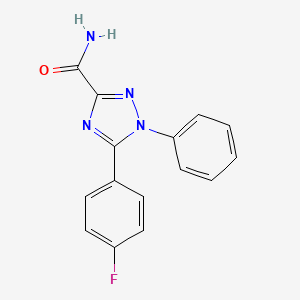
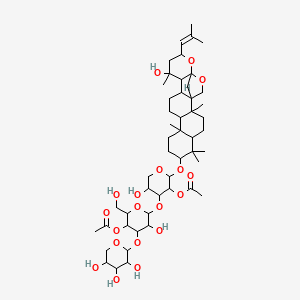
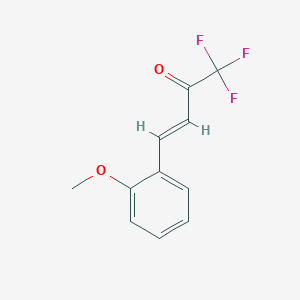
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
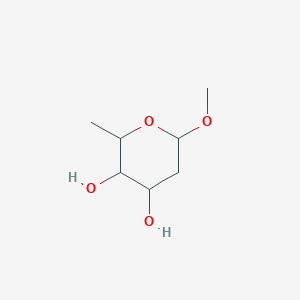
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
